molecular formula C22H27ClN2O3S B11661599 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11661599
M. Wt: 435.0 g/mol
InChI Key: CHVKSBAXWMKKBE-UHFFFAOYSA-N
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Description

2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a butanamido linkage, and a tetrahydrobenzothiophene core. Its molecular formula is C21H27ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-2-methylphenol with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid . This intermediate is then converted to its corresponding amide using an appropriate amine under amide coupling conditions . The final step involves the cyclization of the amide with a suitable thiophene derivative to form the tetrahydrobenzothiophene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a chlorinated phenoxy group, a butanamido linkage, and a tetrahydrobenzothiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-14-6-8-16-18(12-14)29-22(20(16)21(24)27)25-19(26)5-4-10-28-17-9-7-15(23)11-13(17)2/h7,9,11,14H,3-6,8,10,12H2,1-2H3,(H2,24,27)(H,25,26)

InChI Key

CHVKSBAXWMKKBE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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